H-Asp(Phe-OH)-OH H-Asp(Phe-OH)-OH
Brand Name: Vulcanchem
CAS No.: 13433-10-8
VCID: VC20963877
InChI: InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Molecular Formula: C13H16N2O5
Molecular Weight: 280.28 g/mol

H-Asp(Phe-OH)-OH

CAS No.: 13433-10-8

Cat. No.: VC20963877

Molecular Formula: C13H16N2O5

Molecular Weight: 280.28 g/mol

* For research use only. Not for human or veterinary use.

H-Asp(Phe-OH)-OH - 13433-10-8

Specification

CAS No. 13433-10-8
Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
IUPAC Name (2S)-2-amino-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C13H16N2O5/c14-9(12(17)18)7-11(16)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,16)(H,17,18)(H,19,20)/t9-,10-/m0/s1
Standard InChI Key KDGAYJIGGCDHPH-UWVGGRQHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CC(C(=O)O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator